3-(4-Nitrophenyl)-1,2,4-oxadiazole
Description
Significance of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Scaffold in Chemical Research
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered considerable attention in various fields of chemical research. nih.govmdpi.com Its significance stems from its unique physicochemical properties and its ability to serve as a versatile scaffold in the design of novel compounds. researchgate.net
In medicinal chemistry, the 1,2,4-oxadiazole nucleus is recognized as a privileged structure due to its wide spectrum of biological activities. mdpi.comresearchgate.net These include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. researchgate.netacs.orgresearchgate.net The stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, makes it a valuable component in the development of therapeutic agents. researchgate.net Furthermore, it is often employed as a bioisosteric replacement for ester and amide functional groups, which can enhance the metabolic stability of drug candidates by mitigating hydrolysis. researchgate.netresearchgate.net The ability of the heteroatoms in the ring to act as hydrogen bond acceptors also contributes to its interaction with biological targets. researchgate.net
Beyond pharmaceuticals, 1,2,4-oxadiazole derivatives have found applications in materials science as components of liquid crystals, luminescent materials, and ionic liquids. nih.gov They are also explored in agrochemistry as potential pesticides. ijpsjournal.com
Contextualizing the Nitrophenyl Moiety within Oxadiazole Chemistry
The presence of a nitrophenyl moiety is often associated with specific biological activities. For instance, studies on related 1,3,4-oxadiazole (B1194373) derivatives have shown that the inclusion of an electron-withdrawing group, such as a nitro group, at certain positions can lead to significant pharmacological activity, including central nervous system depressant effects. nih.gov In some cases, the dinitrobenzylsulfanyl substitution has been found to be crucial for anti-mycobacterial activity. The synthesis of nitrophenyl-substituted oxadiazoles (B1248032) is a key area of research, with various methods developed to introduce this functional group.
Historical Development and Evolution of Research on 1,2,4-Oxadiazoles
The history of 1,2,4-oxadiazoles dates back to 1884, when Tiemann and Krüger first reported their synthesis, initially referring to them as "azoximes" or "furo[ab1]diazoles". nih.govmdpi.com For nearly eight decades following their discovery, these compounds received only sporadic attention from the chemical community.
A surge of interest in 1,2,4-oxadiazoles occurred in the 1960s, primarily driven by the discovery of their propensity to undergo photochemical rearrangements into other heterocyclic systems. mdpi.com The first commercially available drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced as a cough suppressant around this time, marking a significant milestone in the practical application of this heterocycle. mdpi.com
Since the early 2000s, research into the biological applications of 1,2,4-oxadiazoles has intensified, with a notable increase in publications. nih.govmdpi.com Modern synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, have further facilitated the exploration of this versatile scaffold. researchgate.net
Scope and Academic Importance of Investigating 3-(4-Nitrophenyl)-1,2,4-Oxadiazole
The investigation of this compound and its derivatives holds considerable academic importance due to the convergence of the biologically active 1,2,4-oxadiazole scaffold and the influential nitrophenyl moiety. Research in this area aims to explore the synergistic effects of these two components on the compound's chemical properties and biological activities.
Studies on analogous structures, such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole, have demonstrated promising results, showing significant anticonvulsant and antidepressant activities. nih.gov The synthesis of various derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) has also been a focus, with these compounds exhibiting notable enzyme inhibition activities. The academic pursuit of new synthetic routes to create libraries of such compounds is crucial for structure-activity relationship (SAR) studies, which aim to identify derivatives with enhanced potency and selectivity for specific biological targets. researchgate.net The continued exploration of this compound and related structures is therefore a promising avenue for the discovery of new therapeutic agents and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHXJCKLMGBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Nitrophenyl 1,2,4 Oxadiazole and Its Derivatives
Classical Synthetic Approaches to 1,2,4-Oxadiazoles with a Focus on Nitrophenyl Substitution
The traditional synthesis of 1,2,4-oxadiazoles, particularly those bearing a nitrophenyl substituent, has relied on several established chemical transformations. chim.itprepchem.com These methods have been foundational in providing access to a wide array of these heterocyclic compounds.
A primary and versatile method for constructing the 1,2,4-oxadiazole (B8745197) ring is through the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.ityoutube.com This [3+2] cycloaddition approach is a powerful tool for forming five-membered heterocyclic rings. chim.itmdpi.com In the context of synthesizing 3-(4-nitrophenyl)-1,2,4-oxadiazole, this would involve the reaction of 4-nitrobenzonitrile (B1214597) oxide with a suitable nitrile.
Nitrile oxides are typically generated in situ from the corresponding oximes. nih.gov For instance, the dehydration of an α-nitroketone can yield a nitrile oxide, which then undergoes cycloaddition. organic-chemistry.org The electronic nature of both the nitrile oxide and the dipolarophile (the nitrile) plays a crucial role in the efficiency of the reaction. Conventional methods often involve the reaction of an electron-rich nitrile oxide with an electron-deficient nitrile. However, inverse electron-demand 1,3-dipolar cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, have also been successfully employed. rsc.org
The most widely applied method for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key precursors. chim.itnih.gov This [4+1] approach utilizes the four atoms from the amidoxime (B1450833) and one atom from a carboxylic acid derivative to construct the heterocyclic ring. chim.it This route is particularly advantageous as it allows for the synthesis of regioisomers that may not be accessible through the nitrile oxide cycloaddition method. chim.it
Amidoxime-Mediated Cyclization Pathways
O-Acylation and Subsequent Cyclization
A common two-step procedure involves the initial O-acylation of an amidoxime followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. nih.govnih.gov For the synthesis of this compound, this would begin with 4-nitrobenzamidoxime.
The O-acylation can be achieved using various acylating agents such as acyl chlorides or anhydrides. researchgate.netnih.gov For example, the reaction of p-nitrobenzamidoxime with benzoyl chloride in dioxane, followed by treatment with a Lewis acid like BF3-Et2O, leads to the formation of 5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. prepchem.com Similarly, reacting 3-nitrobenzamidoxime with trifluoroacetic anhydride (B1165640) in tetrahydrofuran (B95107) results in 3-(3-nitrophenyl)-5-trifluoromethyl-1,2,4-oxadiazole. prepchem.com The intermediate O-acylamidoxime can sometimes be isolated, but the reaction is often carried out as a one-pot synthesis where the intermediate cyclizes directly. chim.itnih.gov The cyclization step typically requires heating. nih.gov
| Starting Amidoxime | Acylating Agent | Product | Reference |
| p-Nitrobenzamidoxime | Benzoyl chloride | 5-Phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | prepchem.com |
| 3-Nitrobenzamidoxime | Trifluoroacetic anhydride | 3-(3-Nitrophenyl)-5-trifluoromethyl-1,2,4-oxadiazole | prepchem.com |
Carbodiimide-Mediated Reactions
To circumvent the need for harsh acylating agents, carboxylic acids can be activated in situ using coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. chim.it These reagents facilitate the reaction between an amidoxime and a carboxylic acid, leading to the formation of the O-acylamidoxime intermediate, which then cyclizes to the 1,2,4-oxadiazole. chim.it This approach is often conducted under milder conditions, sometimes even at room temperature. chim.it
Modern and Sustainable Synthetic Techniques for this compound Derivatives
In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the adoption of modern techniques that often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.comnih.govjyoungpharm.org This technique has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives, significantly reducing reaction times compared to conventional heating methods. wjarr.comconnectjournals.comresearchgate.net
For instance, the synthesis of 2-[5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazol-4-yl]-5-aryl-1,3,4-oxadiazoles was achieved by reacting 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide with various acids in the presence of phosphorus oxychloride under microwave irradiation for just 5 minutes, a stark contrast to the 18 hours required for the conventional heating method. connectjournals.com Similarly, other 1,3,4-oxadiazole (B1194373) derivatives have been synthesized in a matter of minutes using microwave irradiation, highlighting the efficiency of this technology. nih.govresearchgate.net The use of microwave irradiation not only speeds up the reaction but can also lead to higher yields and increased product purity. nih.govjyoungpharm.org
| Conventional Method Time | Microwave-Assisted Time | Reference |
| 18 hours | 5 minutes | connectjournals.com |
| Not specified | 3-4 minutes | nih.gov |
| Not specified | A few minutes | researchgate.net |
Ultrasound-Mediated Synthetic Routes
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for accelerating reactions and improving efficiency. nih.gov This technique, known as sonochemistry, utilizes acoustic cavitation to generate localized high-temperature and high-pressure zones, which can significantly enhance reaction rates and yields, often at room temperature. semanticscholar.org
Ultrasound-assisted synthesis has been successfully applied to the formation of various oxadiazole derivatives. researchgate.netsemanticscholar.orgnih.gov For instance, a facile and green methodology employing ultrasound has been used to achieve spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction at room temperature, resulting in good yields and shorter reaction times. semanticscholar.orgresearchgate.net While direct synthesis of this compound using this method is not extensively detailed in the provided literature, the principles are broadly applicable. The general approach involves the sonication of a mixture of a suitable amidoxime and an acylating agent. This method often avoids the need for high temperatures and can lead to cleaner reactions with easier work-up procedures. nih.govproquest.com For example, the synthesis of 1,3,4-oxadiazole derivatives, an isomeric form, has been achieved by reacting 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (B2359914) with various amines in DMSO under ultrasonic irradiation for just 25 minutes. rdd.edu.iq
The key advantages of ultrasound-mediated routes are the significant reduction in reaction time and the potential to conduct reactions under milder conditions compared to conventional heating methods. nih.gov
Catalyst-Free and Solvent-Free Methodologies
In line with the principles of green chemistry, catalyst-free and solvent-free methods for synthesizing 1,2,4-oxadiazoles have gained considerable attention. These approaches minimize waste and avoid the use of potentially toxic solvents and catalysts.
Microwave irradiation is often employed in these solvent-free syntheses. For example, 3,5-disubstituted 1,2,4-oxadiazoles can be prepared in a one-pot, three-component reaction from nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free conditions using microwaves, affording good to excellent yields. organic-chemistry.org Another approach involves the microwave-assisted reaction of amidoximes with acyl chlorides on a magnesia support under solvent-free conditions, which provides a rapid and high-yielding synthesis of 1,2,4-oxadiazoles. clockss.org The synthesis of various 1,2,4-oxadiazole derivatives, including those with nitrophenyl substituents, has been achieved by reacting amidoximes with esters or acyl chlorides under solvent-free microwave conditions, sometimes using catalysts like NH₄F/Al₂O₃. nih.gov
A notable catalyst-free method involves the simple base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a reactant and an oxidant, eliminating the need for an external oxidizing agent. rsc.org Grinding techniques under solvent-free conditions have also proven effective, such as the iodine-mediated synthesis of 1,3,4-oxadiazoles, highlighting a move towards more environmentally benign mechanical activation methods. researchgate.net
| Method Type | Reactants | Conditions | Yield | Reference |
| Microwave-Assisted, Solvent-Free | Amidoximes, Acyl Chlorides | Magnesia support | High | clockss.org |
| Microwave-Assisted, Solvent-Free | Nitriles, Hydroxylamine, Meldrum's Acid | One-pot | Good to Excellent | organic-chemistry.org |
| Base-Mediated, One-Pot | Nitriles, Aldehydes, Hydroxylamine HCl | No external oxidant | Not specified | rsc.org |
| Microwave-Assisted, Solvent-Free | Amidoximes, Esters/Acyl Chlorides | NH₄F/Al₂O₃ catalyst | 40-90% | nih.gov |
Application of Green Catalysts in Oxadiazole Synthesis
The use of green catalysts—those that are environmentally benign, recyclable, and highly efficient—is a cornerstone of sustainable chemistry. mdpi.com Several such catalysts have been employed in the synthesis of 1,2,4-oxadiazoles.
Graphene oxide (GO) has been identified as an inexpensive, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The dual acidic and basic sites on the GO surface facilitate the one-pot reaction between nitriles, hydroxylamine hydrochloride, and aldehydes to produce the desired oxadiazoles (B1248032) in good yields. nih.gov
Other green catalytic systems include the use of p-toluenesulfonic acid (PTSA) combined with zinc chloride (ZnCl₂), which acts as an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org In the realm of photoredox catalysis, visible light in conjunction with an organophotoredox catalyst like eosin (B541160) Y has been used for the synthesis of 2,5-dihydro-1,2,4-oxadiazoles and 2,5-disubstituted-1,3,4-oxadiazoles in an aerobic environment. researchgate.net These methods avoid harsh reagents and often proceed under mild conditions. mdpi.comresearchgate.net
| Catalyst | Reaction Type | Advantages | Reference |
| Graphene Oxide (GO) | One-pot synthesis from nitriles, hydroxylamine, and aldehydes | Metal-free, heterogeneous, reusable | nih.gov |
| PTSA-ZnCl₂ | Synthesis from amidoximes and nitriles | Mild and efficient | organic-chemistry.org |
| Eosin Y | Visible-light photoredox cycloaddition | Uses visible light, aerobic conditions | researchgate.net |
Regioselectivity and Stereochemical Considerations in this compound Synthesis
The synthesis of this compound requires precise control over the regiochemistry of the ring-forming reaction to ensure the 4-nitrophenyl group is positioned at the C3 position of the oxadiazole ring. The two most common synthetic pathways to 1,2,4-oxadiazoles, the amidoxime route and the 1,3-dipolar cycloaddition of nitrile oxides, yield different regioisomers from the same starting nitrile. chim.it
To synthesize this compound specifically, the amidoxime pathway is required. In this approach, 4-nitrobenzonitrile is first converted to 4-nitrobenzamidoxime. This intermediate then reacts with an acylating agent (e.g., an acyl chloride or anhydride). The subsequent cyclodehydration of the resulting O-acylamidoxime places the 4-nitrophenyl group, which originated from the amidoxime, at the C3 position. The substituent from the acylating agent becomes attached to the C5 position. researchgate.netchim.it
Conversely, if one were to use the 1,3-dipolar cycloaddition method starting with a 4-nitrophenyl nitrile oxide (generated in situ), this dipole would react with a different nitrile (R-C≡N) to place the 4-nitrophenyl group at the C5 position of the resulting 1,2,4-oxadiazole. chim.it Therefore, careful selection of the synthetic strategy is crucial for controlling the final substitution pattern.
Regioselectivity can also be a factor in cyclization reactions of more complex precursors. For instance, in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from a common thiosemicarbazide (B42300) intermediate, the choice of cyclization reagent (e.g., EDC·HCl vs. p-TsCl) and solvent can dictate which heterocycle is formed preferentially. acs.orgnih.gov While this example pertains to a different oxadiazole isomer, it underscores the principle that reaction conditions can be finely tuned to direct the outcome of a heterocyclic ring-forming reaction.
Stereochemical considerations are generally not a factor in the synthesis of the aromatic 1,2,4-oxadiazole ring itself. However, if chiral centers are present in the substituents attached to the ring, their integrity must be maintained throughout the synthetic sequence.
Synthesis of Structural Analogues and Related Nitrophenyl Oxadiazole Isomers
The synthetic methodologies for 1,2,4-oxadiazoles are versatile and allow for the creation of a wide array of structural analogues and isomers by varying the starting materials. Research into related nitrophenyl oxadiazole isomers, such as the 1,3,4- and 1,2,5-isomers, is also prevalent.
1,3,4-Oxadiazole Isomers: The 1,3,4-oxadiazole scaffold is a common structural motif. For example, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) were synthesized starting from 3-nitrobenzoic acid. researchgate.net The key intermediate, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, was formed from the corresponding hydrazide. researchgate.net Similarly, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and characterized. nih.gov Another route involves the synthesis of 1,3,4-oxadiazole derivatives bearing sugar and α-aminophosphonate moieties, starting from 4-nitrophenol, which is first converted to an ethyl (4-nitrophenoxy)acetate intermediate. njppp.com
1,2,5-Oxadiazole (Furazan) Isomers: The synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans) and their corresponding deoxygenated 1,2,5-oxadiazoles (furazans) has also been reported. For instance, reaction of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with aqueous sodium nitrite (B80452) afforded a mixture of regioisomeric 3,4-diaryl-1,2,5-oxadiazole-2-oxides. nih.gov
Structural Analogues: The flexibility of the core syntheses allows for the introduction of various functional groups and substitution patterns on the phenyl ring. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles where one of the substituents is a 4-nitrophenyl group and the other is varied (e.g., phenyl, methyl, thiophenyl) is readily achievable through the amidoxime route by changing the acylating agent. nih.gov This modularity is a key feature in the construction of libraries of related compounds for further study.
Chemical Reactivity and Transformation Studies of 3 4 Nitrophenyl 1,2,4 Oxadiazole and Analogues
Electrophilic and Nucleophilic Substitution Reactions on the Nitrophenyl Moiety
The nitrophenyl group in 3-(4-nitrophenyl)-1,2,4-oxadiazole is a key site for chemical modifications, particularly through substitution reactions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.
Reduction of the Nitro Group to Amine Derivatives
The reduction of the nitro group to an amine is a fundamental transformation, providing a gateway to a wide array of functionalized derivatives. researchgate.net This conversion is of significant industrial and synthetic importance as it introduces a versatile amino group that can undergo numerous subsequent reactions. researchgate.net
A variety of reducing agents and conditions have been successfully employed for this transformation. Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org Metal-free reduction methods have also been developed, for instance, using trichlorosilane (B8805176) in the presence of a tertiary amine, which offers broad functional group tolerance. organic-chemistry.org Another approach involves the use of sodium borohydride (B1222165) in combination with a catalyst, as NaBH₄ alone is generally not strong enough to reduce nitro groups. jsynthchem.com The resulting amine, 4-(1,2,4-oxadiazol-3-yl)aniline, serves as a crucial intermediate for further derivatization.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst System | Conditions | Product | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas | Aniline (B41778) | wikipedia.org |
| Iron metal | Refluxing acetic acid | Aniline | wikipedia.org |
| Trichlorosilane (HSiCl₃) and tertiary amine | Mild, metal-free | Amine | organic-chemistry.org |
| Sodium borohydride (NaBH₄) / Ni(PPh₃)₄ | EtOH solvent | Amine | jsynthchem.com |
| Sodium hydrosulfite | - | Aniline | wikipedia.org |
This table presents a selection of general methods for the reduction of aromatic nitro compounds, which are applicable to this compound.
Nitro Group Substitution Reactions
While the reduction of the nitro group is more common, direct nucleophilic aromatic substitution (SNAr) of the nitro group itself can occur under specific conditions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. libretexts.org In nucleophilic aromatic substitution, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group), proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups, especially in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
Reactions Involving the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring, while aromatic, possesses unique reactivity due to the presence of heteroatoms and a relatively weak O-N bond. chim.it This makes it susceptible to certain types of reactions that are not typical for more robust aromatic systems.
Ring Opening and Rearrangement Reactions
The 1,2,4-oxadiazole ring can undergo cleavage, particularly under thermal or photochemical conditions, due to the lability of the O-N bond. chim.it These reactions often lead to the formation of other heterocyclic systems through rearrangement. One of the most studied transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it
Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) is another significant rearrangement pathway for 1,2,4-oxadiazoles. researchgate.net This process is initiated by the addition of a nucleophile to the oxadiazole ring, followed by the opening of the ring and subsequent closure to form a new heterocyclic structure. researchgate.net For instance, polyfluoroaryl-1,2,4-oxadiazoles have been shown to undergo ANRORC-like rearrangements. chim.it
Functionalization at Other Positions of the Oxadiazole Ring
The carbon atoms of the 1,2,4-oxadiazole ring exhibit electrophilic character, making them targets for nucleophilic attack. chim.it While the C3 and C5 positions are generally resistant to electrophilic substitution, nucleophilic substitutions can occur, especially if a suitable leaving group is present. chemicalbook.com For example, 3-chloro-1,2,4-oxadiazoles can react with nucleophiles like allylamine. chim.it
Derivatization Strategies for Expanding Chemical Diversity
The functional groups on both the nitrophenyl moiety and the oxadiazole ring provide opportunities for extensive derivatization to create a library of analogues with diverse properties. nih.gov
Following the reduction of the nitro group to an amine, the resulting aniline derivative is a versatile precursor for a multitude of subsequent reactions. The amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also be a key component in the construction of larger, more complex heterocyclic systems. For example, the synthesis of 2-amino-1,3,4-oxadiazole derivatives has been achieved through various methods, including the cyclization of acylthiosemicarbazides. nih.gov
Furthermore, the introduction of various substituents on the phenyl ring can be achieved through standard aromatic chemistry, either before or after the formation of the oxadiazole ring. This allows for the systematic exploration of the structure-activity relationships of this class of compounds. The synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles has been reported through methods like the reaction of nitriles with hydroxylamine (B1172632) and Meldrum's acid under microwave irradiation. chemicalbook.com
Formation of Amide and Urea (B33335) Derivatives
The synthesis of 1,2,4-oxadiazole analogues bearing amide and urea functionalities is a significant area of research, often aimed at exploring their biological activities. Rather than converting the stable oxadiazole ring itself into an amide or urea, synthetic strategies typically involve constructing the oxadiazole ring from precursors that already contain these functional groups or attaching them to a pre-formed oxadiazole scaffold.
Methodologies for creating urea derivatives are well-established, often involving the reaction of an amine with an isocyanate intermediate. nih.gov Phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) are commonly used to generate the isocyanate, which then reacts with another amine to form the final urea product. nih.gov
In the context of oxadiazole chemistry, studies have demonstrated the synthesis of related 1,3,4-oxadiazole (B1194373) derivatives incorporating amide groups. For instance, novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have been synthesized and evaluated for potential anticancer activity. acs.org Another efficient method involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing an amide moiety through the cyclodesulfurization of thiosemicarbazide (B42300) intermediates in the presence of a coupling reagent like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate). luxembourg-bio.com This approach begins with the reaction of hydrazides and isothiocyanates to form thiosemicarbazides, which are then cyclized. luxembourg-bio.com
Table 1: Examples of Reagents for Urea Synthesis
| Reagent/Precursor | Description | Reference |
| Phosgene / Triphosgene | Classical reagents for generating isocyanate intermediates from amines. | nih.gov |
| N,N'-Carbonyldiimidazole (CDI) | A safer, solid alternative to phosgene for activating amines. | nih.gov |
| S,S-dimethyl dithiocarbonate | A phosgene substitute used for the carbonylation of amines in water. | nih.gov |
| Isothiocyanates | Used with hydrazides to form thiosemicarbazide precursors for 1,3,4-oxadiazoles with amino/amide groups. | luxembourg-bio.com |
Mannich Base Syntheses
The Mannich reaction is a classic organic transformation that involves the aminoalkylation of a compound containing an acidic proton. While direct Mannich base synthesis on the this compound ring is not extensively documented, the reaction is well-reported for the analogous 1,3,4-oxadiazole scaffold, particularly those bearing a thione group. nih.govresearchgate.netnih.gov
In these syntheses, 5-substituted-1,3,4-oxadiazole-2(3H)-thiones serve as the substrate. The acidic proton on the nitrogen atom at position 3 undergoes aminomethylation. The reaction typically proceeds by treating the oxadiazole-thione with formaldehyde (B43269) and a primary or secondary amine (such as aromatic amines or substituted piperazines) in a solvent like ethanol (B145695) at room temperature. nih.govresearchgate.netnih.gov This yields the corresponding N-Mannich bases. nih.gov A variety of these derivatives have been synthesized and investigated for their pharmacological properties. sciensage.inforroij.com
Table 2: Synthesis of 1,3,4-Oxadiazole N-Mannich Bases
| Starting Oxadiazole | Amine Component | Product Type | Reference |
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | 3-arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-substituted piperazines | 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
| 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione | Various amines (e.g., piperazine) | 3-aminomethyl-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thiones | sciensage.info |
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of the 1,2,4-oxadiazole ring is a critical factor in its synthesis, storage, and application. Theoretical studies suggest that among the different oxadiazole isomers, the 1,3,4-oxadiazole is the most stable, followed by the 1,2,5- and 1,2,4-isomers. scirp.org The stability of the 1,2,4-oxadiazole ring is highly dependent on the chemical environment, particularly pH and the presence of light. chim.itnih.gov
Forced degradation studies on 1,2,4-oxadiazole derivatives have shown that the ring is susceptible to cleavage under both acidic and basic conditions. nih.gov The compound generally exhibits maximum stability in a pH range of 3 to 5. nih.gov
Acidic Degradation (Low pH): At low pH, the degradation pathway is initiated by the protonation of the N-4 atom of the 1,2,4-oxadiazole ring. This is followed by a nucleophilic attack on the activated methine carbon (C-5), leading to the opening of the ring to form an aryl nitrile degradation product. nih.gov
Basic Degradation (High pH): Under alkaline conditions, a nucleophilic attack occurs directly on the methine carbon. This generates an anion on the N-4 atom. Subsequent proton capture from a proton donor, such as water, facilitates the ring-opening to yield the same aryl nitrile product. nih.gov In the absence of a proton donor, such as in dry acetonitrile, the compound remains stable as the anionic intermediate reverts to the starting oxadiazole. nih.gov
The 1,2,4-oxadiazole nucleus can also undergo photochemical rearrangements. chim.it Irradiation with UV light (e.g., at 254 nm) can induce photoisomerization. For example, 3-amino-5-aryl-1,2,4-oxadiazoles have been observed to rearrange into 1,3,4-oxadiazoles. rsc.org In other cases, irradiation can lead to the formation of open-chain products resulting from the reaction of a photolytic intermediate with a nucleophilic solvent. rsc.org
Table 3: Stability and Degradation of the 1,2,4-Oxadiazole Ring
| Condition | Mechanism | Primary Degradation Product | Reference |
| Low pH (Acidic) | Protonation at N-4, followed by nucleophilic attack and ring cleavage. | Aryl nitrile | nih.gov |
| High pH (Basic) | Nucleophilic attack at C-5, followed by protonation and ring cleavage. | Aryl nitrile | nih.gov |
| Anhydrous Aprotic Solvent | Stable; degradation is inhibited in the absence of a proton donor. | N/A | nih.gov |
| UV Irradiation (254 nm) | Photoisomerization or photolytic cleavage and reaction with solvent. | Isomeric oxadiazoles (B1248032) or open-chain products | chim.itrsc.org |
Advanced Spectroscopic and Structural Characterization Techniques in 3 4 Nitrophenyl 1,2,4 Oxadiazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-(4-nitrophenyl)-1,2,4-oxadiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms on the phenyl ring and the oxadiazole ring. The aromatic protons of the 4-nitrophenyl group typically appear as a set of multiplets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the nitro group and the aromatic ring current. The proton on the oxadiazole ring is expected to resonate at a characteristic chemical shift, providing definitive evidence for the formation of the heterocyclic ring. For instance, in related oxadiazole structures, aromatic protons are often observed in the range of 7.0-8.5 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the nitrophenyl ring are influenced by the substituent, with the carbon bearing the nitro group and the carbon attached to the oxadiazole ring showing characteristic downfield shifts. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring also exhibit signature resonances, confirming the heterocyclic structure. In similar structures, the carbon atoms of the oxadiazole ring can appear at shifts around 155-160 ppm.
Table 1: Representative NMR Data for Related Oxadiazole Structures
| Nucleus | Chemical Shift (ppm) Range | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons |
| ¹³C | 120 - 150 | Aromatic carbons |
| ¹³C | 155 - 160 | Oxadiazole ring carbons |
| Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds. Key vibrational frequencies include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N stretching vibration of the oxadiazole ring and the C-N stretching vibrations also produce distinct peaks. Furthermore, the characteristic C-H stretching and bending vibrations of the aromatic ring are readily identifiable. The presence of these specific absorption bands provides strong evidence for the molecular structure of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the nitrophenyl group and the oxadiazole ring gives rise to intense π → π* transitions, typically in the ultraviolet region. The presence of the nitro group can also lead to n → π* transitions, which are generally weaker and may appear at longer wavelengths. The position and intensity of these absorption maxima (λ_max) are sensitive to the electronic environment and can be used to confirm the presence of the conjugated chromophore.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 191.14 g/mol .
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For 1,2,4-oxadiazoles, major fragmentation pathways often involve the cleavage of the C-O, C-N, and N-O bonds within the oxadiazole ring. The fragmentation of the nitrophenyl group can also be observed. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Information Obtained | Key Features |
| ¹H NMR | Proton environment and connectivity | Signals for aromatic and oxadiazole protons |
| ¹³C NMR | Carbon skeleton | Signals for aromatic and oxadiazole carbons |
| IR | Functional groups | Vibrations for NO₂, C=N, and aromatic C-H |
| UV |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or more decimal places), which allows for the determination of its elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
For this compound, with a molecular formula of C₈H₅N₃O₃, the theoretical exact mass is 191.0331 Da. nih.gov During analysis, the compound is ionized, often forming adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺). HRMS measures the mass-to-charge ratio (m/z) of these ions. The experimentally measured mass is then compared to the calculated theoretical mass. A minimal difference between these values confirms the compound's elemental composition and, by extension, its identity.
In studies of related nitrophenyl-containing oxadiazole derivatives, HRMS has been successfully used to confirm their structures. For instance, the analysis of (E)-3-phenyl-5-[2-(4-nitrophenyl)vinyl]-1,2,4-oxadiazole yielded an experimental [M+H]⁺ ion at m/z 294.0879, which was in excellent agreement with the calculated mass of 294.0873. nih.gov This demonstrates the power of HRMS in validating the synthesis of complex heterocyclic compounds.
Table 1: Calculated HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₆N₃O₃⁺ | 192.0404 |
| [M+Na]⁺ | C₈H₅N₃O₃Na⁺ | 214.0223 |
| [M+K]⁺ | C₈H₅N₃O₃K⁺ | 229.9963 |
Data derived from the monoisotopic mass of C₈H₅N₃O₃ (191.0331 Da). nih.govuni.lu
X-Ray Diffraction Studies for Crystal Structure Determination
While specific crystallographic data for this compound is not widely published, studies on closely related nitrophenyl oxadiazole isomers provide a clear example of the data obtained. For instance, the crystal structure of N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine was determined through XRD. researchgate.net The analysis revealed the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal's geometry. researchgate.net Such studies also identify intermolecular interactions, like hydrogen bonds, that stabilize the crystal packing. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 2: Example Crystallographic Data for a Related Nitrophenyl Oxadiazole Derivative
| Parameter | Value |
|---|---|
| Compound Name | N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine |
| Crystal System | Orthorhombic |
| Space Group | Pca2(1) |
| a (Å) | 26.873 |
| b (Å) | 6.0827 |
| c (Å) | 7.8502 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Molecules per unit cell (Z) | 4 |
Data from a study on a related 1,3,4-oxadiazole (B1194373) derivative illustrates the typical parameters determined by XRD. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool in the synthesis and analysis of this compound, used for purification, separation of complex mixtures, and assessment of final product purity. Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely employed.
In the synthesis of various oxadiazole derivatives, column chromatography over silica (B1680970) gel is a standard purification step. nih.gov For more rigorous purity analysis and method validation, Reverse-Phase HPLC (RP-HPLC) is often the method of choice. thieme-connect.com A typical RP-HPLC method for a related oxadiazole involved a C18 column with a gradient mobile phase of acetonitrile, methanol, and orthophosphoric acid, allowing for efficient separation and quantification. thieme-connect.com
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique widely used in organic synthesis to monitor the progress of reactions. In the synthesis of nitrophenyl oxadiazoles (B1248032), TLC is used to track the consumption of starting materials and the formation of the desired product. researchgate.net
The process typically involves spotting a small amount of the reaction mixture onto a TLC plate coated with an adsorbent like silica gel. The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). Compounds are visualized, often using UV light at wavelengths of 254 nm or 365 nm, where UV-active compounds like this compound appear as dark spots. nih.gov By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.
Table 3: Typical Parameters for TLC Analysis of Oxadiazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel G60 F254 plates nih.gov |
| Application | Monitoring reaction progress and checking purity nih.govresearchgate.net |
| Visualization | UV light (λ = 254 nm and 365 nm) nih.gov |
Computational Chemistry and Theoretical Investigations of 3 4 Nitrophenyl 1,2,4 Oxadiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. For 1,2,4-oxadiazole (B8745197) derivatives, these methods elucidate the intrinsic characteristics that govern their biological activity.
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational chemistry. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netijopaar.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net
A small HOMO-LUMO gap generally signifies higher chemical reactivity, lower kinetic stability, and greater polarizability, which often correlates with enhanced biological activity. researchgate.net For various 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with the 1,2,4-oxadiazole core, DFT calculations have been used to determine these energy values. nih.govsemanticscholar.org The distribution of HOMO and LUMO electron clouds across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. ijopaar.com This analysis is vital for understanding reaction mechanisms and designing molecules with specific electronic characteristics for applications in fields like optoelectronics and medicinal chemistry. ijopaar.comresearchgate.net
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.1 to 4.5 |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.5 to 7.5 |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 2.0 to 3.0 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are indispensable tools for visualizing and predicting how a ligand like 3-(4-nitrophenyl)-1,2,4-oxadiazole interacts with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's activity. nih.gov For 1,2,4-oxadiazole derivatives, docking studies have been performed to investigate their binding affinity and interaction patterns with various biological targets, including enzymes implicated in cancer, such as VEGFR-2. nih.govacs.org
In these studies, the 1,2,4-oxadiazole derivative is placed into the active site of the target protein to calculate a binding score, which estimates the binding affinity. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, docking studies on 1,2,4-oxadiazole linked 5-Fluorouracil derivatives identified key interactions within the VEGFR-2 active site, helping to rationalize the observed anticancer activity. nih.gov
| Compound Type | Protein Target | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (Illustrative) |
|---|---|---|---|---|
| 1,2,4-Oxadiazole linked 5-Fluorouracil | VEGFR-2 (PDB: 1YWN) | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Hydrophobic Interactions | -8.5 to -10.5 kcal/mol |
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations track the movements and conformational changes of the atoms in the system, offering deeper insights into the stability of the complex. acs.org
For oxadiazole derivatives, MD simulations have been used to validate the results of docking studies. acs.org By simulating the complex in a biologically relevant environment (e.g., in water), researchers can assess whether the key interactions identified in docking are maintained over time. These simulations can confirm the stability of the ligand within the binding pocket and highlight the flexibility of both the ligand and the protein, reinforcing the potential of the compound as a stable inhibitor. acs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are crucial for optimizing lead compounds in drug discovery. These analyses systematically correlate the chemical structure of a series of compounds with their biological activity.
For the 1,2,4-oxadiazole class of compounds, extensive SAR studies have been conducted. conicet.gov.ar These involve synthesizing a series of analogs where different parts of the molecule are systematically modified and then evaluating their biological activity. This process helps to identify which chemical groups (substituents) and structural features are essential for activity.
Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by creating mathematical models that relate the chemical properties of the molecules to their activity. sbq.org.br Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly powerful. conicet.gov.ar These techniques generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative electrostatic potential) would be favorable or unfavorable for activity. conicet.gov.ar These maps provide a visual guide for designing new molecules with improved potency. researchgate.net Such studies have been successfully applied to various 1,2,4-oxadiazole series to design novel antibacterial and anticancer agents. conicet.gov.arnih.gov
In Silico Prediction of Biological Activities and ADME Properties
In modern drug discovery, the early assessment of a compound's pharmacokinetic profile and potential biological activities through computational methods is a critical step. This in silico approach, which encompasses the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, allows researchers to identify promising candidates and flag potential issues before committing to expensive and time-consuming laboratory synthesis and testing. For this compound, computational tools provide foundational insights into its drug-likeness and pharmacokinetic characteristics.
Detailed research into the specific biological activity spectrum for this compound using methods like Prediction of Activity Spectra for Substances (PASS) is not extensively available in published literature. However, its potential can be inferred by analyzing its physicochemical properties against established models of drug-likeness, such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of a compound having good oral bioavailability.
The key physicochemical and ADME-relevant properties for this compound have been calculated using computational models and are available through public databases like PubChem. nih.gov These predicted descriptors are fundamental for evaluating its potential as a drug candidate.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₃ | PubChem nih.gov |
| Molecular Weight | 191.14 g/mol | PubChem nih.gov |
| XLogP3 (Lipophilicity) | 1.6 | PubChem nih.gov |
| Hydrogen Bond Donors | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptors | 4 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
An analysis of these properties using Lipinski's Rule of Five provides a clear indication of the compound's drug-like potential. The rule states that orally active drugs generally have a molecular weight under 500 g/mol , a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five
| Lipinski's Rule Parameter | Predicted Value | Rule Criteria | Compliance |
|---|---|---|---|
| Molecular Weight | 191.14 g/mol | < 500 g/mol | Yes |
| Lipophilicity (XLogP3) | 1.6 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
The data clearly shows that this compound adheres to all criteria of Lipinski's Rule of Five, predicting good oral bioavailability. nih.gov Furthermore, other parameters like the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also within favorable ranges for good membrane permeability and oral absorption. A TPSA value of 84.7 Ų is below the commonly used threshold of 140 Ų, suggesting good cell permeability. mdpi.com The low rotatable bond count (1) indicates a relatively rigid structure, which can be beneficial for binding to a biological target. mdpi.com
Collectively, the in silico ADME predictions based on its molecular structure suggest that this compound possesses a favorable pharmacokinetic profile, making it a viable scaffold for further investigation in drug discovery programs.
Table of Mentioned Compounds
| Compound Name |
|---|
Biological Activity and Medicinal Chemistry Applications of 3 4 Nitrophenyl 1,2,4 Oxadiazole Derivatives
Anticancer Potential and Mechanisms of Action
Compounds featuring the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) core structures are characterized by their multidirectional biological activities, including significant anti-proliferative effects. mdpi.comresearchgate.net These effects are often attributed to a variety of mechanisms, such as the inhibition of crucial enzymes, growth factors, and kinases involved in cancer progression. mdpi.comnih.gov The structural versatility of the oxadiazole ring allows for the synthesis of numerous derivatives, many of which have demonstrated potent activity against various cancer cell lines, sometimes exceeding the efficacy of established reference drugs. mdpi.com
In Vitro Cytotoxicity against Various Cancer Cell Lines
Derivatives of nitrophenyl-oxadiazole have shown significant cytotoxic effects across a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
For instance, a series of novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against breast (MCF-7), colorectal (HCT116), and liver (HepG2) cancer cell lines. nih.gov Notably, compounds featuring the nitrophenyl-oxadiazole scaffold displayed substantial cytotoxicity. nih.gov Specifically, certain derivatives showed greater potency than the reference drug colchicine (B1669291) against these cell lines. nih.gov
Similarly, other research has highlighted the efficacy of 1,3,4-oxadiazole derivatives against different cancer types. One study found that a thioether derivative of 2-nitrophenyl-1,3,4-oxadiazole was particularly potent against breast cancer (MCF-7) cells, with an IC₅₀ value of 0.7 ± 0.2 µM, which was significantly lower than that of the standard drug 5-fluorouracil. nih.gov Further studies have documented the activity of various oxadiazole derivatives against liver (HepG2), cervical (HeLa), colorectal (SW1116), and stomach (BGC823) cancer cell lines. mdpi.comnih.gov
| Compound Type | Cancer Cell Line | Cell Line Type | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | Breast Cancer | 0.7 ± 0.2 | nih.gov |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | SGC-7901 | Stomach Cancer | 30.0 ± 1.2 | nih.gov |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | HepG2 | Liver Cancer | 18.3 ± 1.4 | nih.gov |
| 1,3,4-oxadiazole-naphthalene hybrid (Compound 5) | HepG-2 | Liver Cancer | 7.41 ± 0.51 | nih.gov |
| 1,3,4-oxadiazole-naphthalene hybrid (Compound 5) | MCF-7 | Breast Cancer | 9.33 ± 0.83 | nih.gov |
| N-(Benzothiazol-2-yl)-2-{[5-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 4h) | A549 | Lung Cancer | <0.14 | acs.org |
| N-(5-Bromo-4-phenylthiazol-2-yl)-2-{[5-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 4l) | A549 | Lung Cancer | 1.59 | acs.org |
| N-(4-Phenylthiazol-2-yl)-2-{[5-({[4-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (Compound 4i) | A549 | Lung Cancer | 1.91 | acs.org |
Apoptosis Induction and Cell Cycle Modulation
A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that oxadiazole derivatives can trigger cell death through apoptosis. nih.govacs.org For example, certain novel 1,3,4-oxadiazole derivatives were found to induce apoptosis in lung cancer (A549) cells at rates significantly higher than the reference drug cisplatin. acs.org One of the most effective compounds induced apoptosis in 21.54% of cells, compared to 10.07% for cisplatin. acs.org Another study showed that a 1,3,4-oxadiazole-naphthalene hybrid induced apoptosis in 22.86% of liver cancer (HepG2) cells. nih.gov
The process of apoptosis is executed by a family of cysteine proteases known as caspases. mdpi.com In particular, the activation of caspase-3 is a critical step in the apoptotic pathway. mdpi.com Some 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers that function through the activation of caspase-3. mdpi.com Further investigations into the mechanisms of cell death confirmed that these compounds can activate caspase-3, leading to apoptosis in tumor cells. acs.org
Interference with DNA and Cellular Components
Some oxadiazole derivatives exert their anticancer effects by interacting with fundamental cellular components like DNA. Telomerase, an enzyme crucial for maintaining the length of telomeres at the ends of chromosomes, is a significant target in cancer therapy as its activity is elevated in most cancer cells. nih.gov
Novel derivatives combining 1,3,4-oxadiazole with other moieties have been developed as telomerase inhibitors. For example, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives were synthesized and showed a potent telomerase inhibitory effect. nih.gov Similarly, 1,4-benzodioxan derivatives containing a 1,3,4-oxadiazole ring were also identified as potent telomerase inhibitors, with the most active compound showing an IC₅₀ value of 1.27 ± 0.05 µM. nih.gov
Target-Specific Inhibition: Enzymes and Signaling Pathways
The anticancer activity of oxadiazole derivatives is frequently linked to their ability to inhibit specific enzymes and signaling pathways that are vital for the growth and survival of cancer cells. mdpi.comnih.gov
Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Oxadiazole derivatives have been successfully developed as inhibitors of various kinases.
Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors. mdpi.com A series of 1,3,4-oxadiazole-naphthalene hybrids were designed as inhibitors of VEGFR-2, a key receptor in angiogenesis. nih.gov
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is another critical target in cancer therapy. Certain bis-5-mercapto-1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against EGFR tyrosine kinase. mdpi.com
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival. Phenylpiperazine derivatives of 1,3,4-oxadiazole have been studied as FAK inhibitors, with one of the most effective compounds showing potent inhibition of liver cancer cells. mdpi.com
Topoisomerase: These enzymes are essential for managing DNA topology during replication and transcription, making them established targets for chemotherapy. The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit topoisomerase II. nih.gov
Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as an important class of anticancer agents. Both 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties have been effectively used as zinc-binding groups in the design of novel HDAC inhibitors. nih.gov The oxadiazole ring can replace the hydroxamate group often found in HDAC inhibitors, potentially offering improved metabolic stability. nih.gov Specifically, 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) has been identified as a potent and selective scaffold for inhibiting class IIa HDACs, which are implicated in diseases like Huntington's disease and may have relevance in cancer. nih.gov Structure-activity relationship studies have shown that the trifluoromethyl group and the specific arrangement of atoms in the 1,2,4-oxadiazole ring are crucial for potent HDAC4 activity. nih.gov
Telomerase and Thymidylate Synthase Inhibition
Scientific literature extensively covers the role of 1,3,4-oxadiazole derivatives as inhibitors of telomerase and thymidylate synthase. However, specific research detailing the inhibitory activity of 3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives against these enzymes is not available in the reviewed literature.
Antimicrobial Efficacy and Underlying Mechanisms
While the broader class of 1,2,4-oxadiazoles has been investigated for antimicrobial properties, specific studies detailing the antibacterial and antifungal spectrum of this compound derivatives are not prominently featured in the available scientific literature.
No specific data on the antibacterial activity spectrum of this compound derivatives was identified in the reviewed scientific literature.
No specific data regarding the antifungal activity of this compound derivatives was found in the reviewed scientific literature.
Research has been conducted into the antiparasitic, specifically the antileishmanial, activity of derivatives of this compound. A notable study investigated the effects of N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine on Leishmania infantum, the causative agent of visceral leishmaniasis nih.gov.
In this study, the structure-activity relationship of a series of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazoles was explored. It was observed that the presence of an electron-withdrawing group, such as the para-nitro group in N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (referred to as Ox3 in the study), resulted in a significantly lower antileishmanial activity compared to derivatives with electron-donating groups nih.gov. For instance, a derivative with a para-methoxy group (an electron-donating group) showed approximately ten times greater activity nih.gov.
The half-maximal inhibitory concentration (IC50) of N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine against L. infantum promastigotes was determined to be 336 µM nih.gov. This indicates a lower potency compared to other derivatives within the same study series nih.gov.
Table 1: Antileishmanial Activity of a this compound Derivative against Leishmania infantum promastigotes
| Compound | Substituent on Phenyl Ring | IC50 (µM) nih.gov |
|---|
The mechanism of action of 1,2,4-oxadiazole derivatives against Leishmania infantum has been explored through computational studies. Molecular docking and dynamic simulations have suggested a strong affinity of some 1,2,4-oxadiazole derivatives for the L. infantum cytochrome P450 family 51 (CYP51) enzyme nih.gov. CYP51, a sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of the parasite's cell membrane. While these computational models suggest a potential inhibitory mechanism, experimental validation of direct enzyme inhibition by N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine is not detailed in the available literature.
The investigation into the antileishmanial mechanism of 1,2,4-oxadiazole derivatives has also focused on their effects on parasite mitochondria. Studies have shown that some derivatives can lead to a decrease in the mitochondrial membrane potential in L. infantum promastigotes nih.gov. A reduction in mitochondrial membrane potential is an indicator of mitochondrial dysfunction, which can disrupt cellular energy production and trigger cell death pathways. This suggests that the antiparasitic effect of these compounds may, at least in part, be mediated through the disruption of mitochondrial function.
Other Emerging Biological Activities
Antioxidant Potential
The antioxidant capacity of chemical compounds is a critical area of research, as oxidative stress is implicated in the pathogenesis of numerous diseases. While direct antioxidant data for this compound derivatives are limited in the reviewed literature, studies on structurally related 1,3,4-oxadiazole analogues bearing a 4-nitrophenyl substituent provide valuable insights into the potential of this chemical motif.
A notable study investigating a series of 1,3,4-oxadiazole derivatives revealed that a compound featuring a p-nitro substitution on a phenyl ring exhibited potent antioxidant activity. nih.gov This derivative demonstrated a significant inhibitory effect on the production of both nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The reported 50% inhibitory concentration (IC₅₀) values were exceptionally low, at 0.40 µM for NO inhibition and 0.03 µM for ROS inhibition, indicating a powerful antioxidant effect at the cellular level. nih.gov The strong free radical scavenging properties were attributed to the presence of the p-nitro substitution on the phenyl ring. nih.gov
Another research effort focused on the synthesis and antioxidant evaluation of 5-[4-(4'-nitrophenyl)-1,3-thiazol-2-yl]-1,3,4-oxadiazole-2-thione and its Mannich base derivatives. These compounds, also containing the 4-nitrophenyl moiety, were assessed for their ability to scavenge various free radicals. One of the synthesized Mannich bases, compound 5c , displayed the most significant in vitro antioxidant activity across three different assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the nitric oxide scavenging assay, and the hydrogen peroxide scavenging assay. In the DPPH assay, compound 5c exhibited an IC₅₀ value of 26.7 µg/mL. The researchers suggested that the presence of the electron-withdrawing nitro group on the phenyl ring likely contributes to the observed antioxidant activity of these derivatives.
While these findings are promising and underscore the potential contribution of the 4-nitrophenyl group to antioxidant activity, it is crucial to emphasize that this data pertains to 1,3,4-oxadiazole derivatives. Further research is necessary to specifically evaluate the antioxidant potential of this compound derivatives and to elucidate their precise mechanisms of action.
Table 1: Antioxidant Activity of Selected 4-Nitrophenyl-Substituted Oxadiazole Derivatives
| Compound ID | Structure/Description | Assay | IC₅₀ | Reference |
| 8b | 1,3,4-Oxadiazole derivative with a p-nitro substitution on the phenyl ring | Nitric Oxide (NO) Inhibition | 0.40 µM | nih.gov |
| Reactive Oxygen Species (ROS) Inhibition | 0.03 µM | nih.gov | ||
| 5c | Mannich base of 5-[4-(4'-nitrophenyl)-1,3-thiazol-2-yl]-1,3,4-oxadiazole-2-thione | DPPH Radical Scavenging | 26.7 µg/mL |
Anti-HIV Activity
The global health challenge posed by the human immunodeficiency virus (HIV) necessitates the continuous development of new and effective antiviral agents. The 1,3,4-oxadiazole nucleus has been identified as a valuable pharmacophore in the design of anti-HIV drugs. nih.govmui.ac.irresearchgate.net A significant example is the FDA-approved drug Raltegravir, an HIV integrase inhibitor that features a 1,3,4-oxadiazole ring in its chemical structure. This highlights the importance of this heterocyclic system in the development of clinically effective antiviral therapies.
Research into novel 1,3,4-oxadiazole derivatives has shown promise. In one study, a series of newly synthesized 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit HIV-1. Several of these compounds demonstrated moderate to high antiviral activity. nih.gov Another study focusing on hydrazide and imidrazone derivatives containing the 1,3,4-oxadiazole core identified a specific compound, 6b , which exhibited potent anti-HIV activity with an IC₅₀ value of 1.44 µM.
While the anti-HIV potential of the broader class of 1,3,4-oxadiazoles is evident, there is a notable lack of specific research findings on the anti-HIV activity of derivatives of this compound in the currently reviewed scientific literature. The promising results from studies on related 1,3,4-oxadiazole compounds suggest that the 1,2,4-oxadiazole scaffold, particularly with a 4-nitrophenyl substitution, may also warrant investigation as a potential source of novel anti-HIV agents. However, dedicated studies are required to synthesize and evaluate such compounds to determine their efficacy and mechanism of action against HIV.
Table 2: Anti-HIV Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Drug | Description | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Raltegravir | Approved HIV integrase inhibitor containing a 1,3,4-oxadiazole ring | HIV Integrase | Clinically effective | |
| 6b | Hydrazide derivative containing a 1,3,4-oxadiazole | HIV-1 Inhibition | 1.44 µM |
Future Research Directions and Unexplored Avenues for 3 4 Nitrophenyl 1,2,4 Oxadiazole
Development of Novel Synthetic Routes and Green Chemistry Enhancements
The synthesis of 1,2,4-oxadiazoles traditionally involves methods that can be improved in terms of efficiency and environmental impact. nih.gov Future research should prioritize the development of novel, more sustainable synthetic pathways for 3-(4-nitrophenyl)-1,2,4-oxadiazole.
In-depth Mechanistic Studies of Biological Actions
While the broader class of oxadiazoles (B1248032) is known for a wide range of biological activities, including anticancer and antimicrobial effects, the specific mechanisms of action for this compound are largely uncharacterized. openmedicinalchemistryjournal.comnih.govnih.gov Future research must delve into detailed mechanistic studies to elucidate how this compound interacts with biological targets at a molecular level.
For instance, if preliminary studies suggest anticancer potential, investigations should focus on identifying specific cellular pathways and molecular targets. This could involve studying its effects on key enzymes involved in cancer progression, such as thymidylate synthase or histone deacetylases (HDACs), which are known targets for other oxadiazole derivatives. nih.gov Similarly, if antimicrobial activity is observed, research should aim to uncover the mechanism, which could involve the inhibition of essential bacterial enzymes like peptide deformylase or interference with the biosynthesis of critical cellular components like lipoteichoic acid. nih.govnih.gov
Rational Drug Design and Optimization Strategies
Building upon in-depth mechanistic understanding, future efforts should employ rational drug design and optimization strategies to enhance the therapeutic potential of this compound. This involves a systematic approach to modifying its chemical structure to improve potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies will be fundamental in this endeavor. By synthesizing and evaluating a series of analogs with modifications to the nitrophenyl or oxadiazole rings, researchers can identify key structural features responsible for biological activity. For example, the position and nature of substituents on the phenyl ring could be systematically varied to explore their impact on efficacy. sci-hub.se This data can then be used to create more potent and selective drug candidates. The hybridization of the this compound scaffold with other known pharmacophores is another promising strategy to develop novel molecules with enhanced or dual-action therapeutic effects. nih.gov
Exploration of New Applications in Materials and Interdisciplinary Fields
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of this compound suggest its utility in materials science and other interdisciplinary fields. The presence of the nitro group and the aromatic system could impart interesting optical or electronic properties.
Future research could explore its application as a component in the development of novel organic light-emitting diodes (OLEDs) or as a corrosion inhibitor, applications that have been noted for other oxadiazole derivatives. researchgate.net Its potential as a sensor for specific analytes could also be investigated, leveraging the potential for interactions through its functional groups. Furthermore, its properties as a ligand in coordination chemistry could be explored for the development of new catalysts or functional materials.
Advancements in Computational Approaches for Prediction and Discovery
Computational methods are invaluable tools for accelerating the discovery and development of new molecules. Future research on this compound should leverage advanced computational approaches to predict its properties and guide experimental work.
Molecular docking simulations can be employed to predict the binding affinity and interaction modes of the compound with various biological targets, helping to prioritize experimental screening. researchgate.netQuantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the chemical structure of derivatives with their biological activity, aiding in the design of more potent analogs. nih.gov Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, which can be valuable for understanding its chemical behavior and designing new synthetic routes. mdpi.com These computational studies, when used in conjunction with experimental validation, can significantly streamline the research and development process. rsc.org
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 3-(4-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized? Methodological Answer: A widely used method involves the cyclization of amidoximes with nitriles or carboxylic acid derivatives. For example, amidoximes react with 4-nitrobenzonitrile in ethanol under reflux, catalyzed by glacial acetic acid, to form the oxadiazole ring via dehydration . Optimization includes controlling reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 amidoxime to nitrile). Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%) and purity.
Advanced Structure-Activity Relationship (SAR) Studies
Q: How does the substitution pattern on the 1,2,4-oxadiazole core influence biological activity, particularly for enzyme inhibition? Methodological Answer: SAR studies reveal that the para-substituted phenyl group at position 3 and cyclic amines/haloalkyl groups at position 5 are critical for Sirt2 inhibition. For example, replacing the 4-chlorophenyl group in 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole with 4-nitrophenyl enhances inhibitory potency (IC50 values: 1.5–10 µM) by modulating electron-withdrawing effects and steric interactions with the enzyme’s active site. In vitro assays using α-tubulin-acetylLys40 peptide as a substrate and leukemia cell lines validate these findings .
Antioxidant Activity Evaluation
Q: What experimental methodologies are employed to assess the antioxidant potential of 3,5-diaryl-1,2,4-oxadiazole derivatives? Methodological Answer: Antioxidant activity is evaluated through:
- ABTS⁺/DPPH scavenging assays : Quantifying radical scavenging capacity using UV-Vis spectroscopy at 734 nm (ABTS⁺) or 517 nm (DPPH).
- DNA oxidation inhibition : Measuring protection against AAPH-, Cu²⁺/GSH-, or hydroxyl radical-induced DNA damage via gel electrophoresis or fluorescence-based methods.
Derivatives with electron-donating groups (e.g., vanillin substituents) show enhanced activity due to resonance stabilization of radical intermediates .
Solvent Effects on Spectroscopic Properties
Q: How do solvent polarity and proticity influence the spectroscopic behavior of this compound derivatives? Methodological Answer: Solvent polarity impacts UV-Vis absorption maxima (λmax) and fluorescence emission. For instance, in polar aprotic solvents (e.g., DMSO), bathochromic shifts occur due to enhanced charge-transfer transitions. DFT calculations (e.g., using Gaussian 03) correlate solvent dielectric constant with dipole moment changes, aiding in predicting drug absorption and release profiles .
Computational Analysis of Electronic Properties
Q: What computational tools are used to analyze the electronic structure of this compound? Methodological Answer: Multiwfn software enables topology analysis of electron density (AIM theory), electrostatic potential mapping, and orbital composition studies. For example, Laplacian plots identify regions of electron localization (e.g., nitro group), while HOMO-LUMO gaps predict reactivity. Parallelized calculations ensure efficiency for large systems .
Design of Energetic Materials
Q: How can 1,2,4-oxadiazole derivatives be engineered for high-energy materials, and what characterization techniques are essential? Methodological Answer: Combining 1,2,4-oxadiazole with 1,2,5-oxadiazole moieties enhances thermal stability (decomposition >250°C) and detonation velocity (e.g., 9046 m/s for compound 2-3 ). Characterization includes:
- Single-crystal X-ray diffraction : Confirming molecular packing and density (1.85 g/cm³).
- DSC/TGA : Assessing thermal stability.
- Theoretical calculations : Predicting detonation pressure (37.4 GPa) using Gaussian 03 .
Bioisosteric Replacement Strategies
Q: How do 1,2,4-oxadiazole isomers compare to other heterocycles in drug design, particularly regarding pharmacokinetics? Methodological Answer: 1,2,4-Oxadiazoles serve as amide bioisosteres with improved metabolic stability and reduced hERG inhibition compared to 1,3,4-isomers. For example, 1,3,4-oxadiazoles exhibit lower logD values (by ~1 unit) and higher aqueous solubility due to dipole moment differences (1,2,4: 4.5 D vs. 1,3,4: 2.8 D). Metabolic stability assays in liver microsomes guide isomer selection .
Agrochemical Applications
Q: What design strategies optimize 1,2,4-oxadiazole derivatives for agricultural use, such as pesticidal activity? Methodological Answer: Key strategies include:
- Introduction of lipophilic groups : Enhancing membrane permeability (e.g., trifluoromethyl or isopropoxybenzyl substituents).
- Metal complexation : Improving stability and bioavailability (e.g., bis-oxadiazole ligands for Cu²⁺ complexes).
Derivatives like tioxazafen (nematicide) demonstrate field efficacy at 0.5–1.0 ppm concentrations, validated via in vivo pest control assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
